N-(3-(trifluorométhyl)phényl)-2-((5-(hydroxyméthyl)-1-(2-(isopropylamino)-2-oxoéthyl)-1H-imidazol-2-yl)thio)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

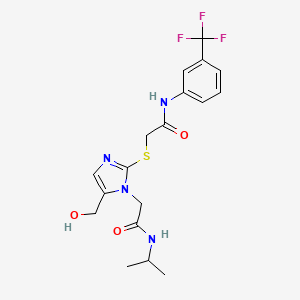

2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H21F3N4O3S and its molecular weight is 430.45. The purity is usually 95%.

BenchChem offers high-quality 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Méthodologie : Une méthode de synthèse améliorée implique la conversion de la 2'-désoxyuridine en 2'-désoxycytidine sans groupes protecteurs temporaires. Cette méthode permet d'obtenir le phosphoramidite (5-HOMe)dC pour une incorporation site-spécifique dans les oligonucléotides .

- Utilité : Les chercheurs peuvent utiliser ce composé pour créer des glycosides, qui ont des applications dans le développement de médicaments, la science des matériaux et les biocarburants .

Recherche sur la modification de l'ADN : 5-hydroxyméthylcytosine (5-HOMe)dC

Réactions de glycosylation : triflate de 3,5-di(trifluorométhyl)phényl(cyano)iodonium

Adhésif sans solvant dérivé de la biomasse : 5-hydroxyméthyl-2-vinylfurane (HMVF)

Activité Biologique

The compound 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide , with CAS number 921795-13-3 , is a complex organic molecule that has garnered interest due to its potential biological activities. Its structure features an imidazole ring, hydroxymethyl and isopropylamino groups, and a trifluoromethyl phenyl moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H21F3N4O3S, with a molecular weight of 430.4 g/mol . The presence of multiple functional groups suggests that it may interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁F₃N₄O₃S |

| Molecular Weight | 430.4 g/mol |

| CAS Number | 921795-13-3 |

Synthesis

The synthesis of this compound typically involves several key reactions, including the formation of the imidazole ring and the introduction of the thioether linkage. Techniques such as column chromatography are essential for purification, ensuring high yield and purity of the final product.

Anticancer Activity

Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing hydroxymethyl groups have shown enhanced antiproliferative activity. The specific anticancer activity of this compound can be assessed using assays such as MTT or SRB assays on cell lines like HeLa (cervical carcinoma) and HepG2 (liver carcinoma).

Case Study:

In a related study, derivatives of hydroxymethyl compounds were tested for cytotoxicity against HeLa cells, revealing IC50 values in the range of 62.37μg/mL for the most potent derivatives . This suggests that our compound may also exhibit promising anticancer properties.

Antibacterial Activity

The antibacterial potential of similar compounds has been explored extensively. For example, hydroxymethyl derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported to be as low as 1.00μg/mL .

Testing Methodology:

Antibacterial activity can be evaluated using the disc diffusion method, where various concentrations of the compound are applied to agar plates inoculated with bacterial strains. The diameter of the inhibition zone is measured to determine effectiveness.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes such as topoisomerase II, which is crucial for DNA replication and transcription. Similar compounds have been shown to induce antiproliferative effects through such mechanisms .

Comparative Analysis

To further understand the unique properties of this compound, a comparison with structurally similar compounds can provide insights into its efficacy and potential applications.

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| N-(5-Nitrothiazol-2-yl)-2-thioacetamide | Contains nitro and thiazole groups | Potent enzyme inhibition |

| N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]acetamide | Similar acetamide structure | Intermediate for isoquinoline synthesis |

| N-(6-Arylbenzo[d]thiazol-2-yl)acetamides | Aryl substitutions with thiazole | Exhibits good antioxidant activity |

Propriétés

IUPAC Name |

2-[5-(hydroxymethyl)-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4O3S/c1-11(2)23-15(27)8-25-14(9-26)7-22-17(25)29-10-16(28)24-13-5-3-4-12(6-13)18(19,20)21/h3-7,11,26H,8-10H2,1-2H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXKORWPMJNMRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.